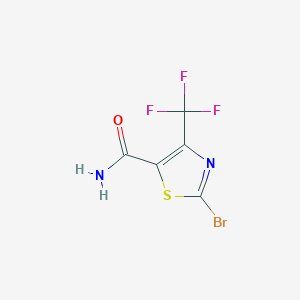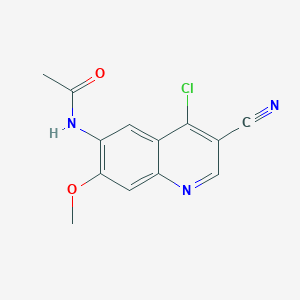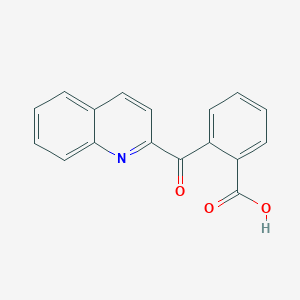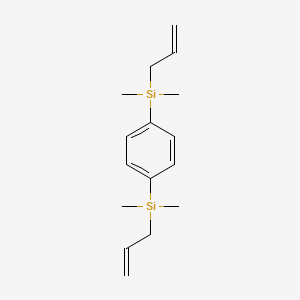
3,3'-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile typically involves multi-component reactions (MCRs). One efficient method is the ammonium acetate-catalyzed one-pot synthesis. This method uses β-naphthol, aldehyde, and 1H-pyrazol-5(4H)-one as starting materials. The reaction is carried out in ethanol with ammonium acetate as the catalyst, resulting in high yields and a simple work-up process .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the principles of MCRs and the use of readily available catalysts like ammonium acetate suggest that scalable production is feasible. The use of inexpensive and accessible reagents further supports the potential for industrial-scale synthesis .
Analyse Chemischer Reaktionen
Types of Reactions
3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile undergoes various chemical reactions, including:
Oxidation: The hydroxyl group on the naphthalene ring can be oxidized to form quinones.
Reduction: The nitrile groups can be reduced to amines under appropriate conditions.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitrile groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a metal catalyst (e.g., palladium on carbon) are used.
Substitution: Nucleophiles like amines or alcohols can be used in substitution reactions, often under basic conditions.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amines and related reduced compounds.
Substitution: Various substituted derivatives depending on the nucleophile used.
Wissenschaftliche Forschungsanwendungen
3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile has several applications in scientific research:
Wirkmechanismus
The mechanism of action of 3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile involves its interaction with various molecular targets and pathways:
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Naphthalen-2-ol Mannich Bases: These compounds share a similar naphthalene core and are used in the synthesis of various heterocycles.
Pyrazolone Derivatives: Compounds like 4-[(2-hydroxynaphthalen-1-yl)(phenyl)methyl]-3-methyl-1H-pyrazol-5-ol have similar structural features and biological activities.
Uniqueness
3,3’-(((2-Hydroxynaphthalen-1-yl)methyl)azanediyl)dipropanenitrile stands out due to its unique combination of a naphthalene ring with a dipropanenitrile moiety, offering distinct chemical reactivity and potential applications in various fields. Its ability to undergo diverse chemical reactions and its promising biological activities make it a valuable compound for further research and development.
Eigenschaften
CAS-Nummer |
6641-91-4 |
|---|---|
Molekularformel |
C17H17N3O |
Molekulargewicht |
279.34 g/mol |
IUPAC-Name |
3-[2-cyanoethyl-[(2-hydroxynaphthalen-1-yl)methyl]amino]propanenitrile |
InChI |
InChI=1S/C17H17N3O/c18-9-3-11-20(12-4-10-19)13-16-15-6-2-1-5-14(15)7-8-17(16)21/h1-2,5-8,21H,3-4,11-13H2 |
InChI-Schlüssel |
SNOGRGOFZKIKHI-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC=C2C(=C1)C=CC(=C2CN(CCC#N)CCC#N)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![Ethyl 4-(2-methylimidazo[4,5-C]pyridin-1-YL)benzoate](/img/structure/B11845669.png)


![6-((4-Bromobenzyl)oxy)-2-azaspiro[3.3]heptane](/img/structure/B11845686.png)



![tert-Butyl 3-(hydroxymethyl)-2,8-diazaspiro[4.5]decane-8-carboxylate](/img/structure/B11845717.png)



